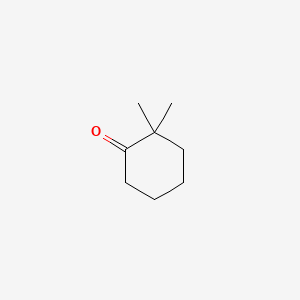

2,2-Dimethylcyclohexanone

Vue d'ensemble

Description

2,2-Dimethylcyclohexanone is an organic compound with the molecular formula C8H14O. It is a sterically hindered ketone, characterized by the presence of two methyl groups attached to the second carbon of the cyclohexanone ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,2-Dimethylcyclohexanone can be synthesized through several methods. One common method involves the alkylation of cyclohexanone with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an anhydrous solvent like toluene .

Industrial Production Methods: In industrial settings, this compound is produced using a similar alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .

Analyse Des Réactions Chimiques

Types of Reactions: 2,2-Dimethylcyclohexanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted cyclohexanones.

Applications De Recherche Scientifique

Scientific Research Applications

- Chemical Synthesis: 2,2-Dimethylcyclohexanone serves as a crucial building block in synthesizing complex molecules . For example, it is used in the stereoselective synthesis of 1-tuberculosinyl adenosine, a virulence factor of Mycobacterium tuberculosis . It is also used to produce 2-Pivaloylcyclohex-2-enone, a precursor to tetrahydrobenzo[]furan-4-one .

- Pharmaceutical Development: The compound is utilized as an intermediate in synthesizing pharmaceuticals, especially analgesics and anti-inflammatory drugs .

- Flavor and Fragrance Industry: Due to its unique structure, this compound is used in formulating flavoring agents and fragrances, enhancing the sensory profiles of food products and perfumes .

- Chiral Catalysis: As a chiral building block, it is essential in asymmetric synthesis, enabling chemists to create compounds with specific stereochemistry, which is vital in drug design . Quinine, derived from Cinchona bark, exemplifies how chiral compounds can be used in asymmetric synthesis and as chiral catalysts .

- Polymer Chemistry: This chemical is used in producing specialty polymers, providing enhanced properties like flexibility and durability in materials used across various industries .

- Research in Organic Chemistry: It serves as a valuable reagent in organic synthesis, facilitating the study of reaction mechanisms and the development of new synthetic methodologies . It is also relevant in catalyst-controlled aliphatic C—H oxidations .

- Hydrosilylation Reaction Inhibitor: 2-substituted-1-alkynyl-1-cyclohexanol, a derivative of this compound, is used as an inhibitor in hydrosilylation curable compositions, useful for preparing release coatings for packaging applications .

- Other Applications :

Chemoenzymatic Synthesis

Both enantiomers of 3-hydroxy-2,2-dimethylcyclohexanone can be synthesized by stereoselective acetylation of meso-2,2-dimethyl-1,3-cyclohexanediol using specific lipases .

Table of Applications

Case Studies

- Stereoselective Synthesis of 1-Tuberculosinyl Adenosine: this compound is a key component in the synthesis of 1-TbAd and N6-TbAd, virulence factors in Mycobacterium tuberculosis. A chiral auxiliary-mediated Diels-Alder cycloaddition introduces three stereocenters with high enantioselectivity .

- Synthesis and antioxidant activity of rosmariquinone and several analogues: this compound may be used in the synthesis of rosmariquinone and related compounds .

Mécanisme D'action

The mechanism of action of 2,2-Dimethylcyclohexanone involves its interaction with various molecular targets. In oxidation reactions, it undergoes electron transfer processes, leading to the formation of carboxylic acids. In reduction reactions, it accepts electrons to form alcohols. The steric hindrance provided by the two methyl groups influences its reactivity and selectivity in these reactions .

Comparaison Avec Des Composés Similaires

Cyclohexanone: Lacks the steric hindrance provided by the methyl groups, making it more reactive.

2-Methylcyclohexanone: Has only one methyl group, resulting in different reactivity and selectivity.

6,6-Dimethylcyclohexanone: Similar steric hindrance but different positional isomer

Uniqueness: 2,2-Dimethylcyclohexanone is unique due to its steric hindrance, which affects its chemical reactivity and selectivity. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .

Activité Biologique

2,2-Dimethylcyclohexanone (CAS Number: 1193-47-1) is a cyclic ketone with a molecular formula of C₈H₁₄O. This compound has garnered interest in various fields due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Weight | 126.196 g/mol |

| Boiling Point | 170.6 °C |

| Melting Point | -20 °C |

| Density | 0.892 g/cm³ |

| Flash Point | 50.1 °C |

| Appearance | Clear colorless to yellow liquid |

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. A study conducted by Hall et al. (1998) demonstrated that derivatives of this compound can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its efficacy against Staphylococcus aureus and Escherichia coli was particularly noted, indicating its potential as a preservative or therapeutic agent in combating infections .

Neuroprotective Effects

Recent research highlights the neuroprotective effects of this compound. In a study focused on neurodegenerative diseases, the compound was shown to inhibit neuronal apoptosis and promote cell survival in models of oxidative stress . This suggests a possible role in treating conditions such as Alzheimer's disease.

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The compound's structure allows it to interact with free radicals, thereby reducing oxidative damage.

- Cell Signaling Modulation : It may influence various signaling pathways involved in cell survival and apoptosis.

- Membrane Interaction : The lipophilic nature of the compound facilitates its integration into cellular membranes, potentially affecting membrane fluidity and function.

Case Studies

- Antioxidant Study : A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of several ketones, including this compound. Results indicated a strong correlation between the compound's structure and its ability to inhibit lipid peroxidation .

- Neuroprotection Research : In a recent experimental model simulating neurodegenerative conditions, administration of this compound resulted in decreased markers of oxidative stress and improved cognitive function in treated subjects compared to controls .

- Antimicrobial Trials : Clinical trials assessing the antimicrobial efficacy of this compound revealed that it significantly reduced bacterial load in infected wounds when used as an adjunct treatment .

Propriétés

IUPAC Name |

2,2-dimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-8(2)6-4-3-5-7(8)9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSPBSQWRKKAPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870859 | |

| Record name | 2,2-Dimethylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-47-1, 1333-44-4 | |

| Record name | 2,2-Dimethylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylcyclohexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHYLCYCLOHEXANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-Dimethylcyclohexanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP29SV6ZY9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of 2,2-Dimethylcyclohexanone?

A1: The molecular formula of this compound is C8H14O, and its molecular weight is 126.20 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While specific data isn't provided in the abstracts, 13C–13C 1-bond coupling constants were utilized to study structural changes in oxime derivatives of this compound undergoing Beckmann fragmentation. [] This suggests NMR studies have been conducted on the compound and its derivatives.

Q3: How can this compound be synthesized?

A3: One approach involves the reaction of 2-methylcyclohexanone with ethyl formate, followed by alkylation with n-butyl bromide. This method produces this compound alongside byproducts like 2-formyl-6-n-butyl-6-methylcyclohexanone. []

Q4: Can this compound undergo methylenation reactions?

A4: Yes, this compound can be effectively methylenated using dichloromethane (CH2Cl2) in the presence of Mg/TiCl4/THF. This reaction is particularly useful for enolizable or sterically hindered ketones. []

Q5: What are the stereochemical implications of reactions involving this compound?

A5: Studies on the gas-phase pinacol rearrangement of cis- and trans-1,2-dimethylcyclohexane-1,2-diols, which yield this compound as a product, highlight the influence of stereochemistry on reaction outcomes. The ratio of ring contraction to methyl/hydroxyl migration varies depending on the starting diol's stereochemistry. []

Q6: Can this compound be used to synthesize heterocyclic compounds?

A6: Yes, reacting 2,2-dimethyl-5-(1,2-epoxypropyl)cyclohexanone (a derivative) with t-BuOK in DMSO unexpectedly yielded products containing additional carbon atoms, some incorporating the DMSO molecule itself. This highlights the potential of this compound derivatives in constructing diverse cyclic structures. []

Q7: What are the applications of this compound in total synthesis?

A7: this compound serves as a valuable chiral building block in synthesizing various natural products. Notable examples include:

- (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone: A key intermediate in the synthesis of (−)-K-76, a complement inhibitor. []

- Optically active diterpenes: A precursor for (4aR, 10aS)-(—)-8-Methoxy-1,1,4a-trimethyl-2-oxo-1,2,3,4,4a,9,10,10a-octahydrophenanthrene, a crucial intermediate. []

- (-)-Warburganal: An insect antifeedant synthesized from this compound in 20 steps. []

- (−)-Subersic acid: A sponge-derived inhibitor of human 15-lipoxygenase, synthesized using this compound. []

- (+)-Hongoquercin B: A weakly antibacterial fungal metabolite, synthesized from (S)-3-hydroxy-2,2-dimethylcyclohexanone. []

- Ancistrofuran enantiomers: Defensive compounds synthesized from (S)-3-hydroxy-2,2-dimethylcyclohexanone. []

- Stephacidin B: An antiproliferative alkaloid synthesized from 4,4-(ethylenedioxy)-2,2-dimethylcyclohexanone in 18 steps. []

Q8: How does the presence of the two methyl groups in this compound affect its reactivity?

A8: The two methyl groups at the 2-position introduce significant steric hindrance. This influences the regio- and stereoselectivity of reactions involving this compound. For instance, in the synthesis of stephacidin B, the steric bulk of the gem-dimethyl group dictated the stereochemical outcome of a key N-(tert-butoxycarbonyl)-5-(isopropylsulfonyloxymethyl)-2,3-dihydropyrrole electrophilic attack. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.